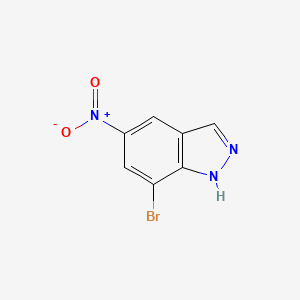

7-bromo-5-nitro-1H-indazole

描述

Historical Context of Indazole Chemistry and its Derivatives in Organic and Medicinal Sciences

The field of heterocyclic chemistry owes much to the study of compounds like indazole, a bicyclic aromatic molecule consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govwikipedia.org First described by the renowned chemist Emil Fischer, indazole and its derivatives have since become a cornerstone in both organic and medicinal sciences. researchgate.net While indazoles are rarely found in nature, their synthetic analogues have demonstrated a vast array of biological activities, drawing significant attention from researchers. nih.govwikipedia.org

The indazole nucleus is considered a "privileged scaffold" in drug discovery, meaning its structure is recurrent in a multitude of compounds with therapeutic applications. This versatility has led to the development of numerous indazole-containing drugs with applications across different medical fields. nih.govresearchgate.netmdpi.com The structural framework of indazole allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. Over the decades, extensive research has focused on synthesizing and evaluating indazole derivatives for their potential as anti-inflammatory, antimicrobial, and anticancer agents, among other activities. nih.govnih.govrsc.orgontosight.ai

Significance of Halogenated and Nitrated Indazoles as Key Chemical Scaffolds in Research

The strategic placement of halogen and nitro groups on the indazole core, as seen in 7-bromo-5-nitro-1H-indazole, is a critical aspect of modern medicinal chemistry. These functional groups are not mere additions; they profoundly influence the molecule's electronic properties, reactivity, and potential biological functions.

Halogenated indazoles are of particular interest because the inclusion of atoms like bromine or chlorine can significantly alter a molecule's biological activity. nih.govrsc.org Halogenation can enhance the binding affinity of a compound to its biological target, such as an enzyme or receptor, and can improve its pharmacokinetic profile. Brominated indazoles, for instance, are crucial intermediates in organic synthesis, often used in cross-coupling reactions to build more complex molecules. rsc.orgrsc.org Research has shown that halogenated indazole derivatives are effective against a range of biological targets, and their use is prominent in the development of kinase inhibitors for cancer therapy. nih.gov

Nitrated indazoles also play a vital role in the synthesis of new chemical entities. The nitro group is a strong electron-withdrawing group that can modify the pharmacological properties of the parent molecule. a2bchem.comontosight.ai It is often used as a precursor for other functional groups, particularly amines, which are fundamental in many biologically active compounds. ontosight.ai Compounds like 5-nitro-1H-indazole serve as building blocks for creating pharmaceuticals, agrochemicals, and other functional materials. a2bchem.com The presence of a nitro group on the indazole scaffold has been linked to various biological activities, and these compounds are actively studied in anticancer and antimicrobial research. nih.govtandfonline.com

The combination of both a halogen (bromo) and a nitro group on the indazole ring, as in this compound, creates a unique chemical entity with distinct reactivity and potential for further functionalization, making it a highly valuable scaffold for researchers in drug discovery and materials science. smolecule.comvulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

7-bromo-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHPSRISCPOKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363241 | |

| Record name | 7-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685109-10-8 | |

| Record name | 7-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 5 Nitro 1h Indazole

Established Synthetic Pathways for the 7-Bromo-5-nitro-1H-indazole Core Structure

The synthesis of this compound can be achieved through various routes, often involving a sequence of nitration, bromination, and cyclization reactions. The order of these steps can be crucial in achieving the desired regiochemistry.

Nitration is a fundamental reaction in the synthesis of nitro-containing aromatic compounds. In the context of indazole chemistry, the introduction of a nitro group onto the benzene (B151609) portion of the bicyclic system is a common strategy. The nitration of unsubstituted indazole typically yields 5-nitroindazole (B105863), which can be further functionalized. researchgate.net For instance, treatment of an indazole precursor with a nitrating agent like nitric acid can introduce a nitro group. a2bchem.com The conditions for nitration, such as the concentration of the acid and the reaction temperature, are critical for controlling the regioselectivity and avoiding the formation of undesired byproducts. researchgate.net

A general approach might involve the nitration of a suitable bromo-indazole precursor. For example, the nitration of 7-bromo-1H-indazole would be a direct route to the target molecule. However, the directing effects of the existing bromine atom and the pyrazole (B372694) ring must be considered to predict the position of the incoming nitro group.

| Precursor | Reagents and Conditions | Product | Reference(s) |

| o-phenylenediamine (B120857) | Concentrated nitric acid | 5-nitro-o-phenylenediamine | a2bchem.com |

| 3,7-dichloro-1H-indazole | Fuming nitric acid, 0°C | 4-nitro-3,7-dichloro-1H-indazole | |

| Indazole | Nitric acid | 5-nitroindazole | researchgate.net |

| 5-bromoindazole | Nitric acid | 5-bromo-6-nitroindazole | smolecule.com |

| Indazoles | tert-Butyl Nitrile (TBN), MeCN, 80°C, air | 3-nitroindazoles | hep.com.cnresearchgate.netcolab.ws |

The introduction of a bromine atom at a specific position on the indazole ring is another key synthetic transformation. Regioselective bromination can be achieved using various brominating agents and by carefully controlling the reaction conditions. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indazoles. a2bchem.comchim.it The choice of solvent can also influence the outcome of the reaction.

For the synthesis of this compound, one possible route involves the bromination of 5-nitro-1H-indazole. The electron-withdrawing nature of the nitro group at the 5-position will influence the position of bromination. A study on the bromination of 4-substituted 1H-indazoles with NBS showed that direct and efficient regioselective C7-bromination can be achieved. rsc.org In some cases, a mixture of acetic acid and chloroform (B151607) is used as the solvent for bromination with bromine. chim.it

| Precursor | Reagents and Conditions | Product | Reference(s) |

| 5-nitro-1H-indazole | N-bromosuccinimide (NBS) or Br₂/FeBr₃ | This compound | a2bchem.com |

| 4-nitroindazole | N-bromosuccinimide (NBS), refluxing acetonitrile | Not specified | tandfonline.com |

| 4-substituted 1H-indazoles | N-bromosuccinimide (NBS) | C7-bromo-4-substituted-1H-indazoles | rsc.org |

| 2,6-dichlorobenzonitrile | N-Bromosuccinimide (NBS) / H₂SO₄ | 3-bromo-2,6-dichlorobenzonitrile | mdpi.com |

| 5-nitro-1H-indazole | Bromine, DMF, -4°C to -5°C | 3-bromo-5-nitro-1H-indazole | google.com |

The formation of the indazole ring itself is a critical step in many synthetic sequences. One common method involves the cyclization of a suitably substituted precursor. For instance, reacting 5-nitro-o-phenylenediamine with a carbon source like glyoxal (B1671930) can lead to the formation of the indazole ring system. a2bchem.com Reductive cyclization of ortho-nitro-imino-benzene substrates is another strategy for synthesizing substituted 2H-indazoles. acs.org

Other cyclization methods include the intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines catalyzed by palladium, and the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. researchgate.netorganic-chemistry.org The choice of cyclization strategy often depends on the desired substitution pattern on the final indazole product.

The synthesis of this compound is often a multi-step process that involves the derivatization of intermediates. A plausible multi-step synthesis could start with a readily available precursor like o-phenylenediamine. a2bchem.com This would first be nitrated to form 5-nitro-o-phenylenediamine. a2bchem.com Subsequent cyclization would yield 5-nitro-1H-indazole, which could then be regioselectively brominated to give the final product, this compound. a2bchem.com

Another approach could involve starting with a pre-brominated precursor. For example, the synthesis could begin with 2-bromo-4-nitrotoluene, which can be further functionalized and cyclized to form the desired indazole. The ability to perform various chemical transformations on the indazole ring and its substituents allows for the synthesis of a wide range of derivatives.

Cyclization Reactions in Indazole Ring Formation

Functional Group Interconversions of this compound

Once the this compound core is synthesized, the functional groups can be further modified to create new derivatives.

A key transformation of this compound is the reduction of the nitro group to an amino group, yielding 7-bromo-5-amino-1H-indazole. lookchem.com This transformation is significant as the resulting amino-indazole is a valuable building block for further synthetic modifications. The reduction of aromatic nitro compounds to their corresponding amines is a well-established reaction in organic synthesis. tandfonline.comtandfonline.com

Various reducing agents can be employed for this purpose. Catalytic hydrogenation is a common method for the reduction of nitro groups. Another effective method involves the use of stannous chloride (SnCl₂) in an alcoholic solvent. tandfonline.comtandfonline.com The choice of reducing agent and reaction conditions can be critical to ensure the selective reduction of the nitro group without affecting the bromine substituent or the indazole ring. For example, the reduction of 4-nitroindazoles using anhydrous stannous chloride in different alcohols has been described. tandfonline.comtandfonline.com Similarly, a combination of zinc dust in acetic acid can be used for the reduction of nitroindazoles. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 4-nitroindazoles | Anhydrous stannous chloride (SnCl₂), alcohol | 4-amino-protected indazole derivatives | tandfonline.comtandfonline.com |

| Nitro-substituted indazoles | Catalytic hydrogenation | Amino-substituted indazoles | |

| 3-nitroindazoles | Zn dust, HOAc, rt | 3-aminoindazoles | researchgate.net |

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C7 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is significantly facilitated by the strong electron-withdrawing nature of the nitro group at the C5 position. This group helps to stabilize the intermediate Meisenheimer complex formed during the substitution process, thereby lowering the activation energy for the reaction.

This pathway allows for the direct displacement of the bromide ion by a variety of nucleophiles, providing a straightforward route to 7-substituted indazole derivatives. Common nucleophiles employed in these reactions include amines and thiols, typically conducted under basic conditions to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the HBr generated during the reaction. smolecule.comambeed.com The general scheme for this transformation involves the attack of the nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide leaving group.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Type | Typical Conditions | Product Class |

|---|---|---|---|

| R-NH₂ | Primary/Secondary Amine | Polar solvent (e.g., DMF), Base (e.g., K₂CO₃), Heat | 7-Amino-5-nitro-1H-indazoles |

| R-SH | Thiol | Polar solvent, Base | 7-Thioether-5-nitro-1H-indazoles |

Oxidation Reactions of the Indazole Scaffold

The core bicyclic aromatic system of this compound is generally resistant to oxidation. This low reactivity is a consequence of the ring's electron-deficient character, which is caused by the combined electron-withdrawing effects of the fused pyrazole ring and, more significantly, the C5-nitro group. Electron-deficient aromatic systems are less susceptible to electrophilic attack, which is a key step in many oxidation reactions.

While oxidation of the indazole scaffold itself is not commonly reported, oxidation reactions involving indazole derivatives typically target either peripheral substituents or the N-H position. For instance, a methyl group on the indazole ring can be oxidized to a carboxylic acid using strong oxidizing agents. smolecule.com However, for the parent compound this compound, which lacks such oxidizable substituents, the core remains inert under typical oxidative conditions. Research into oxidative processes involving this scaffold often focuses on C-H functionalization or oxidative coupling reactions rather than oxidation of the ring itself. nih.gov

Advanced Synthetic Approaches and Protecting Group Strategies

To achieve more complex and selectively functionalized indazole derivatives, chemists employ advanced synthetic techniques, including the use of protecting groups, cross-coupling reactions, and one-pot protocols.

Utilization of Protecting Groups (e.g., Boc) for Selective Functionalization

The N-H proton of the indazole ring is acidic and can interfere with many synthetic transformations, particularly those involving bases or organometallic reagents. To circumvent this issue and to direct reactions to other parts of the molecule, a protecting group is often installed on the indazole nitrogen.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in indazole chemistry. chim.it It is typically introduced by reacting the indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is robust enough to withstand various reaction conditions, including those used for Suzuki-Miyaura couplings. Its steric bulk can also influence the regioselectivity of certain reactions. Crucially, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to regenerate the N-H bond once the desired transformations are complete. This protection-deprotection strategy is essential for the synthesis of complex molecules where selective functionalization is required. chim.it

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Brominated Indazoles

The C7-bromo substituent is a key functional handle for introducing carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. researchgate.netnih.gov This reaction involves the coupling of the 7-bromoindazole with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org

This reaction is highly versatile, with a broad scope of compatible boronic acids, allowing for the introduction of various aryl and heteroaryl substituents at the C7 position. nih.gov The reaction conditions are generally mild and tolerant of many functional groups. For NH-free indazoles, the choice of base and catalyst is critical to ensure efficient coupling without promoting unwanted side reactions.

Table 2: Representative Suzuki-Miyaura Reaction on 7-Bromo-1H-indazoles

| Boronic Acid Partner | Catalyst | Base | Solvent System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 7-(4-Methoxyphenyl)-4-substituted-1H-indazole | Good | nih.gov |

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 7-Phenyl-4-substituted-1H-indazole | Good | nih.gov |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 7-(Thiophen-2-yl)-4-substituted-1H-indazole | Moderate | nih.gov |

Note: Yields are based on reactions with 4-substituted-7-bromo-1H-indazoles as reported in the literature, which serve as close analogs for the reactivity of this compound.

One-Pot Synthetic Protocols for Complex Indazole Derivatives

To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot protocols that combine multiple reaction steps in a single vessel are highly desirable. mdpi.com Such strategies are applicable to the elaboration of the this compound core.

An example of a powerful one-pot, two-step sequence is the palladium-catalyzed borylation/Suzuki cross-coupling reaction. acs.org In this approach, the aryl bromide (this compound) is first converted in situ to a boronic ester. Without isolation, a second aryl halide, a suitable palladium catalyst, and base are added to the same reaction vessel to execute a subsequent Suzuki coupling, rapidly building molecular complexity. researchgate.net

Furthermore, sequential one-pot reactions can be designed to modify different parts of the molecule. For instance, a Suzuki-Miyaura coupling at the C7 position could be followed by the reduction of the C5-nitro group to an amine using a chemoselective reducing agent like sodium dithionite (B78146) or catalytic hydrogenation. smolecule.com This approach avoids the isolation of the intermediate and streamlines the synthesis of highly functionalized 7-aryl-1H-indazol-5-amines, which are valuable structures in medicinal chemistry.

Mechanistic Investigations and Reaction Pathways Involving 7 Bromo 5 Nitro 1h Indazole

Elucidation of Reaction Mechanisms in Indazole Synthesis

The synthesis of the indazole core and its derivatives can be achieved through various mechanistic pathways. For a polysubstituted derivative like 7-bromo-5-nitro-1H-indazole, synthetic strategies typically involve either the cyclization of a pre-functionalized benzene (B151609) ring or the sequential functionalization of the indazole nucleus.

One common and direct route involves the cyclization of an appropriately substituted o-phenylenediamine (B120857) precursor. a2bchem.com This process for this compound would likely start with 2-amino-3-bromo-5-nitrotoluene. The amino group is first diazotized, followed by an intramolecular cyclization to form the pyrazole (B372694) ring fused to the benzene ring.

An alternative and frequently employed strategy is the functionalization of a simpler indazole derivative. A plausible pathway begins with 5-nitro-1H-indazole, which is then subjected to bromination. a2bchem.com The mechanism for this electrophilic aromatic substitution involves a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst. a2bchem.comsemanticscholar.org The regioselectivity of this bromination is crucial. Computational studies on similar indazole systems have been used to predict the reactivity of different positions on the indazole ring. For 4-substituted-1H-indazoles, for instance, bromination with NBS has been shown to be highly regioselective for the C7 position. nih.gov This selectivity is attributed to the electronic effects of the existing substituents and the directing influence of the pyrazole ring's nitrogen atoms.

Other synthetic methodologies for the indazole scaffold include transition-metal-free approaches, such as the reaction of N-tosylhydrazones with nitroaromatic compounds or the iodobenzene-catalyzed intramolecular C-H amination of hydrazones. iosrjournals.orgresearchgate.net These methods proceed through distinct mechanisms, often involving 1,3-dipolar cycloadditions or oxidative C-H amination, and offer pathways to a wide range of substituted indazoles. organic-chemistry.org

Table 1: Potential Synthetic Pathways for this compound

| Starting Material | Key Reagents | Intermediate | Reaction Type | Reference |

| o-Phenylenediamine | 1. Conc. Nitric Acid2. Sodium Nitrite, Acid | 5-Nitro-o-phenylenediamine | Nitration, Cyclization | a2bchem.com |

| 5-Nitro-1H-indazole | N-Bromosuccinimide (NBS) or Br₂ | --- | Electrophilic Aromatic Substitution | a2bchem.comvulcanchem.com |

| 4-Substituted-1H-indazole | N-Bromosuccinimide (NBS) | 7-Bromo-4-substituted-1H-indazole | Electrophilic Aromatic Substitution | nih.gov |

Studies on Reactivity Profiles of Bromine and Nitro Substituents

The chemical behavior of this compound is largely dictated by the reactivity of its bromine and nitro substituents. These groups provide handles for further molecular elaboration through various reaction types.

Bromine Substituent at C7: The bromine atom at the 7-position is a versatile functional group. Its primary reactivity involves serving as a leaving group in nucleophilic substitution and, more significantly, participating in metal-catalyzed cross-coupling reactions. vulcanchem.comambeed.com

Cross-Coupling Reactions: The C7-bromo moiety is an excellent substrate for palladium-catalyzed reactions like the Suzuki-Miyaura coupling. nih.gov This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or heteroaryl groups at the 7-position. nih.govambeed.com This transformation is critical for building molecular complexity and is a cornerstone of modern medicinal chemistry.

Substitution Reactions: The bromine can also be displaced by nucleophiles, although the electron-withdrawing nature of the nitro group can influence the reactivity of the entire aromatic system. ambeed.comambeed.com

Nitro Substituent at C5: The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the electronic character of the indazole ring.

Reduction: The most common reaction of the nitro group is its reduction to an amino group. ambeed.com This transformation can be achieved using various reducing agents, such as stannous chloride (SnCl₂) or catalytic hydrogenation. ambeed.comresearchgate.net The resulting 7-bromo-1H-indazol-5-amine is a key intermediate for further functionalization, for example, through diazotization or acylation. Studies on the reduction of related 4-nitroindazoles with anhydrous SnCl₂ in alcohol have shown that the reaction can sometimes be accompanied by nucleophilic substitution of hydrogen, leading to alkoxy derivatives. researchgate.net

Table 2: Summary of Substituent Reactivity

| Substituent | Position | Common Reactions | Mechanistic Role | Potential Products | Reference |

| Bromine | C7 | Suzuki-Miyaura Coupling, Nucleophilic Substitution | Electrophilic partner, Leaving group | 7-Aryl-5-nitro-1H-indazoles | nih.govambeed.com |

| Nitro | C5 | Reduction | Electron-withdrawing group, Precursor to amine | 7-Bromo-1H-indazol-5-amine | ambeed.comresearchgate.net |

Tautomerism and Isomerism in Substituted Nitroindazole Systems

Indazole and its derivatives can exist in different tautomeric and isomeric forms, which can have profound effects on their chemical and physical properties.

Tautomerism: Indazoles inherently exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net The position of the proton on the nitrogen atom of the pyrazole ring defines the tautomer. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and thus predominates. nih.govresearchgate.net Computational studies, such as those using MP2/6-31G** calculations, have quantified this stability difference, finding the 1H-tautomer of unsubstituted indazole to be approximately 15 kJ·mol⁻¹ more stable than the 2H form. nih.gov

In the case of this compound, the presence of substituents can influence the tautomeric equilibrium. For 7-nitro-1H-indazole, a strong intramolecular hydrogen bond can form between the N1-H and an oxygen atom of the adjacent nitro group at C7. researchgate.net This interaction significantly stabilizes the 1H-tautomer relative to the 2H-tautomer, making the energy difference between them much larger than in other nitroindazole isomers. researchgate.net

Isomerism: Positional isomerism is a key consideration in the chemistry of substituted indazoles. The specific placement of the bromo and nitro groups on the indazole scaffold leads to distinct chemical entities with different properties. For example, a compound like 3-bromo-5-nitro-1H-indazole or 5-bromo-7-nitro-1H-indazole would be a positional isomer of this compound. vulcanchem.com These isomers can exhibit different reactivity profiles and biological activities due to the altered electronic and steric environments created by the different substitution patterns. The synthesis of a specific isomer requires careful control of regioselectivity during the synthetic steps.

Interaction with Electrophiles (e.g., Formaldehyde) and Mechanistic Implications

The reaction of N-unsubstituted indazoles with electrophiles is a fundamental process that typically occurs at one of the pyrazole nitrogen atoms. A well-studied example is the reaction with formaldehyde (B43269) under acidic conditions. nih.govacs.orgresearchgate.net

The mechanism of this reaction involves the addition of the indazole to formaldehyde, which is protonated in acidic media, to form an N-hydroxymethyl derivative. nih.govacs.org The regioselectivity of this addition—whether it occurs at N1 or N2—is a critical aspect. For indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives, the reaction proceeds to yield the N1-substituted (1H-indazol-1-yl)methanol product. nih.govresearchgate.net This outcome is consistent with theoretical calculations showing the N1-substituted isomer to be thermodynamically more stable than the N2-substituted isomer. acs.org

However, a striking exception is observed for 7-nitro-1H-indazole. Experimental studies have demonstrated that under conditions where other nitro-isomers react readily with formaldehyde, 7-nitro-1H-indazole does not react. nih.govresearchgate.net This lack of reactivity is a direct mechanistic consequence of its structure. The aforementioned intramolecular hydrogen bond between the N1-H and the C7-nitro group not only stabilizes the 1H-tautomer but also reduces the nucleophilicity of the N1 atom, sterically hindering the approach of the electrophile. researchgate.net This finding highlights the profound influence of substituent positioning on reaction pathways. Given this precedent, it is highly probable that this compound would also exhibit this same lack of reactivity towards formaldehyde due to the presence of the 7-nitro group.

Table 3: Reactivity of Nitroindazole Isomers with Formaldehyde in Aqueous HCl

| Indazole Derivative | Reactivity | Predominant Product | Mechanistic Implication | Reference |

| 4-Nitro-1H-indazole | Reacts | (4-Nitro-1H-indazol-1-yl)methanol | N1 is sufficiently nucleophilic | nih.govresearchgate.net |

| 5-Nitro-1H-indazole | Reacts | (5-Nitro-1H-indazol-1-yl)methanol | N1 is sufficiently nucleophilic | nih.govresearchgate.net |

| 6-Nitro-1H-indazole | Reacts | (6-Nitro-1H-indazol-1-yl)methanol | N1 is sufficiently nucleophilic | nih.govresearchgate.net |

| 7-Nitro-1H-indazole | Does not react | No reaction | N1-H involved in strong intramolecular H-bond with C7-NO₂, reducing nucleophilicity | nih.govresearchgate.netresearchgate.net |

Table 4: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 241.95596 | 140.0 |

| [M+Na]⁺ | 263.93790 | 153.3 |

| [M-H]⁻ | 239.94140 | 144.6 |

| [M+NH₄]⁺ | 258.98250 | 160.3 |

| [M+K]⁺ | 279.91184 | 138.1 |

| Data sourced from PubChemLite. The m/z is the mass-to-charge ratio of the adduct. CCS values are calculated using CCSbase. uni.lu |

Biological Activities and Medicinal Chemistry Applications of 7 Bromo 5 Nitro 1h Indazole Derivatives

Role as a Privileged Scaffold in Pharmaceutical and Drug Discovery Research

The indazole ring system is a cornerstone in the development of new drugs due to its structural versatility and its ability to interact with a wide range of biological targets. longdom.orgontosight.ai Its unique molecular shape and electronic properties allow it to bind to enzymes and receptors, influencing various cellular processes. longdom.org This has led to the development of indazole-based drugs with applications in oncology, inflammation, and infectious diseases. nih.govrsc.org

The 7-bromo-5-nitro-1H-indazole scaffold is particularly valuable as a starting material in synthetic organic chemistry. vulcanchem.com The bromine and nitro groups are key functional handles that allow for further chemical modifications through reactions like nucleophilic substitution and reduction. smolecule.com This enables the creation of large libraries of structurally diverse molecules, a crucial strategy in screening for new drug candidates. vulcanchem.com The presence of these specific substituents on the indazole core imparts distinct chemical and biological properties, making these derivatives attractive for targeted drug design programs. vulcanchem.comsmolecule.com Several FDA-approved small molecule anticancer drugs, such as Pazopanib and Entrectinib, feature the indazole scaffold, highlighting its clinical significance and success in medicinal chemistry. rsc.org

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been instrumental in developing modulators of critical cellular signaling pathways, particularly those involving protein kinases and nitric oxide synthases.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govacs.org This has made its component kinases, such as PI3K and Akt, major targets for cancer drug discovery. nih.gov Indazole derivatives have emerged as a promising class of inhibitors for these kinases. rsc.org

Research has focused on modifying the indazole scaffold to create potent and selective inhibitors. For example, in the development of analogs of the Akt inhibitor A-443654, the C7 position of the indazole ring was identified as a key site for introducing substituents. ucsf.edunih.gov The goal was to introduce bulky groups that would clash with the "gatekeeper" methionine residue in the wild-type Akt enzyme, thereby engineering selectivity. ucsf.edunih.gov This structure-guided design approach allows for the creation of inhibitors tailored to specific kinase isoforms. ucsf.edu While many advanced inhibitors are based on different heterocyclic cores, the fundamental principles of targeting the ATP-binding site are broadly applicable, and the indazole scaffold remains a key platform for developing novel kinase inhibitors. acs.orgsemanticscholar.org

| Compound | Target | Activity (IC₅₀) | Comment |

|---|---|---|---|

| Indazole-based Akt Inhibitor (A-443654 Analog) | Akt1 | Potent Inhibition (specific values vary with substitution) | Substitutions at the C7 position of the indazole ring are critical for potency and selectivity. ucsf.edunih.gov |

| BKM-120 (NVP-BKM120) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | 52 nM, 166 nM, 116 nM, 262 nM | A pan-class I PI3K inhibitor based on a different scaffold, but demonstrates the druggability of the pathway. nih.gov |

| Idelalisib | PI3Kδ | Potent and Selective Inhibition | An approved drug for B-cell malignancies, highlighting the therapeutic potential of PI3Kδ inhibition. semanticscholar.org |

Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). researchgate.net While essential for normal physiological functions, excessive NO production by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions. researchgate.netwikipedia.org This has driven the search for isoform-selective NOS inhibitors.

Indazole derivatives have been identified as potent and selective inhibitors of NOS isoforms. semanticscholar.org Specifically, 7-nitro-1H-indazole and its analogs are well-known for their preferential inhibition of nNOS. wikipedia.org The compound 3-bromo-7-nitroindazole (B43493) is a particularly potent and selective inhibitor of nNOS compared to eNOS and iNOS. researchgate.net This selectivity is crucial for therapeutic applications, as non-selective inhibition could interfere with the vital functions of eNOS in regulating blood pressure. smolecule.com The interaction of these indazole compounds with the enzyme's active site, particularly the heme cofactor, is key to their inhibitory mechanism. researchgate.net

| Compound | Target Isoform | Inhibitory Activity | Reference |

|---|---|---|---|

| 7-Nitro-1H-indazole | nNOS | Selective inhibitor | wikipedia.org |

| 3-Bromo-7-nitroindazole | nNOS | Potent and selective inhibitor over eNOS/iNOS | |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | nNOS | 63% inhibition | researchgate.net |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | iNOS | 83% inhibition | researchgate.net |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | iNOS | 80% inhibition (no effect on nNOS) | researchgate.net |

Kinase Inhibition Studies (e.g., Phosphoinositide 3-Kinase δ (PI3Kδ), Akt)

Structure-Activity Relationship (SAR) Studies of Substituted Indazoles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For indazole derivatives, SAR studies have been pivotal in optimizing their potency and selectivity. researchgate.net

The type and position of substituents on the indazole ring dramatically affect the molecule's interaction with its biological target. ontosight.ai For instance, in the context of NOS inhibition, the nitro group at the 7-position is a critical feature for potency. semanticscholar.org Further substitution, such as the addition of a bromine atom at the 3-position, enhances both potency and selectivity for nNOS. Conversely, the addition of bulky groups or methylation at the N1 position can decrease NOS inhibitory activity. researchgate.net

In the development of kinase inhibitors, substitutions at the C6 and C7 positions of the indazole ring have been explored to improve activity against Akt. ucsf.edunih.gov Studies on other indazole series have shown that electron-withdrawing groups, such as nitro or chloro substituents, can enhance biological activity. scielo.br The fluorination of the indazole ring has also been shown to increase inhibitory potency and selectivity for iNOS, demonstrating that subtle electronic changes can have significant biological consequences. researchgate.net

The knowledge gained from SAR studies enables the rational design of new molecules with improved properties. researchgate.net Medicinal chemists use techniques like fragment-led design and structure-guided design to create novel indazole derivatives optimized for specific targets. nih.gov

For example, the development of Akt inhibitors involved a "chemical genetics" approach, where the inhibitor is specifically designed to fit into a synthetically mutated version of the target kinase, a strategy that relies heavily on detailed structural knowledge. ucsf.edu Similarly, the synthesis of various fluorinated indazoles was a deliberate strategy to modulate the electronic properties of the scaffold to achieve selective inhibition of NOS isoforms. researchgate.net By systematically altering substituents—for example, through Suzuki coupling reactions to introduce various aryl groups—researchers can fine-tune the pharmacological profile of the indazole core to achieve desired interactions with a specific biological target and develop promising candidates for therapeutic use. nih.govrsc.org

Influence of Substituents on Biological Potency and Selectivity

Exploration of Therapeutic Potential in Disease Models

The strategic incorporation of bromine and a nitro group onto the indazole scaffold has paved the way for the development of novel therapeutic agents. The following sections detail the specific applications and research findings related to these derivatives.

Anticancer Activities and Antiproliferative Effects

Indazole derivatives are widely recognized for their potential in cancer therapy. researchgate.netresearchgate.net The presence of a nitro group, in particular, is often associated with enhanced anticancer activity. researchgate.net Derivatives of 5-nitro-1H-indazole have demonstrated notable antiproliferative effects against various cancer cell lines. longdom.org

Recent studies have highlighted the efficacy of certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. longdom.org Specifically, compounds with m-methoxy, p-methoxy, or p-bromo aniline (B41778) substitutions have shown superior anticancer activity. longdom.org One derivative, featuring a 3-OCH3 substitution, proved to be the most potent in this series. longdom.org In contrast, the introduction of butyl or ethyl groups, as well as certain chloro-substituted compounds, was found to diminish anticancer efficacy. longdom.org

A separate study focused on a series of 3-substituted 1H-indazoles revealed that derivatives with a nitro substitution at the 2-position and a 4-fluoro substitution on the indazole ring exhibited enhanced anticancer properties. longdom.org

The antiproliferative activity of these compounds has been evaluated against several human cancer cell lines, as detailed in the table below.

| Compound Series | Tested Cell Lines | Notable Findings |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | A549, MCF7 | Compounds 5b and 5'j showed significant anticancer activity, with 5'j being a notable contender. longdom.org Compounds 5'k and 5'n demonstrated activity comparable to established drugs Pazopanib and Doxorubicin. longdom.org |

| 3-substituted 1H-indazoles | Not specified | Compounds 6b, 6c, and 6d surpassed the potency of Pazopanib. longdom.org |

| Isatin and indazole-based ALDH inhibitors | SKOV-3, MiaPaCa-2, HCT-116 | Compounds 1, 3, and 16 (an indazole derivative with CF3 and bromo substituents) showed promising cytotoxicity with IC50 values from 2.1 to 6.8 µM. semanticscholar.org |

Antimicrobial Properties

The indazole nucleus is a key pharmacophore in the development of antimicrobial agents. researchgate.netnih.gov Derivatives of 5-nitro-1H-indazole, in particular, have been the focus of significant research in this area. acgpubs.org

A study involving new sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole revealed that these compounds exhibit a range of antibacterial and antifungal activities. acgpubs.org The antibacterial efficacy was tested against both Gram-positive (Staphylococcus aureus, L. bacillus) and Gram-negative (E. coli, P. florescensa) bacteria. acgpubs.org

The research identified several promising compounds:

Compound 9a and 9f: Showed high activity against L. bacillus and S. aureus. acgpubs.org

Compound 9f and 9j: Exhibited good activity against E. coli and P. florescensa. acgpubs.org

Compounds with 4-substituted benzene (B151609) rings (6e, 6i, 7b): Consistently demonstrated superior antibacterial efficacy. longdom.org

Para-substituted compounds (5'b, 5'c): Displayed potent antibacterial activity against Bacillus subtilis. longdom.org

In terms of antifungal properties, these derivatives were tested against Aspergillus niger and Penicillium chrysogenum. acgpubs.org

Compounds 9a, 9d, 9f, and 9j: Showed good antifungal activity. acgpubs.org

Compounds 9e and 9h: Exhibited significant activity against A. niger and P. chrysogenum, respectively. acgpubs.org

The antimicrobial activities of these derivatives are summarized in the table below.

| Compound Series | Tested Microorganisms | Notable Findings |

| Sulfonamide and carbamate derivatives of 5-nitro-1H-indazole | S. aureus, L. bacillus, E. coli, P. florescensa, A. niger, P. chrysogenum | Compounds 9a, 9f, 9j showed broad-spectrum antibacterial activity. acgpubs.org Compounds 9a, 9d, 9f, 9j, 9e, 9h showed significant antifungal activity. acgpubs.org |

| 3-substituted 1H-indazoles | Not specified | Compounds with 4-substituted benzene rings (6e, 6i, 7b) had superior antibacterial efficacy. longdom.org |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | Bacillus subtilis | Para-substituted compounds (5'b, 5'c) were potent against this bacterium. longdom.org |

Anti-inflammatory Effects

Indazole derivatives are well-documented for their anti-inflammatory properties. nih.govmdpi.comresearchgate.net The mechanism often involves the inhibition of key inflammatory mediators. For instance, certain indazole derivatives have been shown to inhibit nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Research has shown that 7-nitro-1H-indazoles are effective inhibitors of nitric oxide synthase. researchgate.net The N-methylation of 7-nitro-1H-indazole and 3-bromo-7-nitro-1H-indazole, however, has been found to reduce their inhibitory effect on NOS activity. ebi.ac.uk

Computational studies, including molecular docking and simulations, have further elucidated the anti-inflammatory potential of 1H-indazole derivatives by demonstrating their stable binding to the active sites of COX-2 enzymes. innovareacademics.in This suggests their promise as selective COX-2 inhibitors for treating inflammation. innovareacademics.in

Anti-HIV Potential as a Heterocyclic Fragment

The indazole scaffold is a recognized pharmacophore in the development of anti-HIV agents. nih.gov The 3-aminoindazole structure, in particular, is a privileged heterocyclic motif found in several biologically active compounds, including those with anti-HIV properties. mdpi.com

A notable application is the use of 7-bromo-4-chloro-1H-indazol-3-amine as a key heterocyclic fragment in the synthesis of Lenacapavir. mdpi.com Lenacapavir is a potent, long-acting HIV-1 capsid inhibitor. mdpi.com The synthesis of this crucial intermediate has been a focus of process development to ensure its economical and large-scale production. mdpi.com

Advanced Material Science Applications of 7 Bromo 5 Nitro 1h Indazole

Precursor for Functional Materials Synthesis

The chemical architecture of 7-bromo-5-nitro-1H-indazole, characterized by reactive bromo and nitro groups on the indazole core, makes it a versatile precursor for the synthesis of a wide array of functional materials. The presence of these functional groups allows for a variety of chemical modifications, enabling the tailoring of molecular structures to achieve desired material properties.

Nitro-containing compounds, in general, are recognized as important and versatile building blocks in organic chemistry, with their derivatives being widely used in the creation of various functional materials, including polymers and dyes. researchgate.net The nitro group in 5-nitro-1H-indazole, a related compound, is known to be crucial for its chemical versatility, allowing for the introduction of specific functionalities into polymers, coatings, and electronic materials. a2bchem.com This suggests that this compound can similarly serve as a foundational molecule for developing materials with enhanced characteristics such as improved thermal stability, specific conductivity, or altered solubility. a2bchem.com

The synthesis of derivatives from this precursor can be achieved through various chemical reactions. For instance, the bromine atom can be substituted or used in cross-coupling reactions to introduce new molecular fragments, while the nitro group can be reduced to an amino group, which can then be further functionalized. A patent describing the synthesis of the related 3-bromo-5-nitro-1H-indazole highlights the use of 5-nitro-1H-indazole as a starting material, demonstrating a practical pathway for creating such functionalized indazoles. vulcanchem.comgoogle.com

Table 1: Potential Functional Group Transformations of this compound

| Functional Group | Potential Reactions | Resulting Functionality |

| Bromo Group | Nucleophilic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck) | Introduction of aryl, alkyl, or other functional moieties |

| Nitro Group | Reduction | Amino group, enabling further derivatization (e.g., amidation, diazotization) |

Applications in Optoelectronic Materials Development

Indazole derivatives are increasingly being investigated for their potential in optoelectronic applications, owing to their conjugated aromatic systems which can facilitate charge transport and light emission. While direct research on the optoelectronic properties of this compound is not extensively documented, the broader class of indazole-based materials has shown promise in this field.

For example, other functionalized indazoles have been explored as components for Organic Light Emitting Diodes (OLEDs). nih.gov The introduction of different substituents onto the indazole ring can tune the electronic energy levels (HOMO/LUMO) of the molecule, thereby influencing the color and efficiency of light emission. The electron-withdrawing nature of the nitro group and the heavy atom effect of bromine in this compound could potentially lead to interesting photophysical properties, such as phosphorescence, which is beneficial for high-efficiency OLEDs.

The synthesis of novel fluorescent compounds based on indazole structures has been reported, indicating the potential of this heterocyclic system in creating electronically active materials. ossila.com The functional groups on this compound provide synthetic handles to incorporate it into larger conjugated systems or to attach it to polymer backbones, which could lead to the development of new materials for applications in organic solar cells or photodetectors.

Role in Liquid Crystal and Polymer Chemistry

The rigid, planar structure of the indazole ring makes it an attractive mesogenic unit for the design of liquid crystals. While specific studies on liquid crystals derived from this compound are not prominent, the general principles of liquid crystal design suggest its potential. The introduction of flexible alkyl chains to the indazole core could induce liquid crystalline phases.

In the realm of polymer chemistry, indazole derivatives have been successfully incorporated into polymer backbones to create materials with enhanced properties. A study on novel polyesters based on indazole moieties demonstrated their potential as efficient corrosion inhibitors, showcasing the utility of indazole-based polymers in demanding applications. researchgate.net The synthesis of these polyesters was achieved through interfacial polycondensation, a technique that could potentially be adapted for polymers containing this compound. researchgate.net

The reactive sites on this compound allow for its integration into various polymer architectures, either as a monomer in condensation polymerization or as a functional pendant group. The resulting polymers could exhibit improved thermal stability, altered solubility, and specific electronic or optical properties, making them suitable for a range of advanced applications.

Spectroscopic and Structural Elucidation Studies of 7 Bromo 5 Nitro 1h Indazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural determination of organic molecules in both solution and solid states.

Solution-state NMR provides detailed information about the chemical environment of magnetically active nuclei. For substituted indazoles, ¹H and ¹³C NMR are routinely used to confirm substitution patterns.

In the ¹H NMR spectra of nitro-substituted indazoles, the NH proton typically appears as a broad signal at a downfield chemical shift, often in the range of δ 11-12 ppm. vulcanchem.com Aromatic protons resonate between δ 7-9 ppm, with their specific shifts and coupling constants providing insights into the substitution pattern on the benzene (B151609) ring. vulcanchem.com For instance, in a related compound, 1-benzyl-1H-indazole-3-carboxylic acid, the indazole NH proton is observed as a broad singlet around δ 13.19 ppm in DMSO-d₆, while the aromatic protons resonate between δ 7.17–8.33 ppm. For 1-(2-chloroethyl)-6-nitro-1H-indazole, the aromatic protons appear as a multiplet in the δ 7.86-8.35 ppm range. scielo.br

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. In substituted indazoles, the carbon atoms directly attached to electron-withdrawing groups like nitro and bromo functions, as well as those in the heterocyclic ring, exhibit characteristic chemical shifts. For example, in 3-bromo-4-nitro-1-(propan-2-yl)-1H-indazole, the carbon bearing the nitro group (C4) resonates at approximately δ 148.2 ppm, while the carbon attached to the bromine (C3) is found around δ 140.1 ppm. vulcanchem.com The presence of isomers can be detected by the doubling of carbon signals in the ¹³C NMR spectrum. scispace.com

¹⁵N NMR spectroscopy is particularly useful for distinguishing between isomers of benzazole ring systems, as the nitrogen chemical shifts are sensitive to the electronic environment. researchgate.net A significant difference in nitrogen shielding, often exceeding 20 ppm, can be observed between isomeric structures. researchgate.net Studies on ¹⁵N-labeled nitroindazoles have been conducted to probe their electronic structure and reactivity. researchgate.netgrafiati.com

For fluorinated analogs, ¹⁹F NMR is a powerful technique. The fluorine nucleus is highly sensitive to its environment, and ¹⁹F NMR spectra can reveal fluorine-fluorine and fluorine-proton coupling constants, aiding in structural assignment.

Table 1: Representative NMR Data for Substituted Indazoles

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| Nitro-substituted indazoles | ¹H (NH) | ~11-12 | - |

| Nitro-substituted indazoles | ¹H (Aromatic) | ~7-9 | - |

| 1-Benzyl-1H-indazole-3-carboxylic acid | ¹H (NH) | ~13.19 | DMSO-d₆ |

| 1-Benzyl-1H-indazole-3-carboxylic acid | ¹H (Aromatic) | 7.17–8.33 | DMSO-d₆ |

| 1-(2-Chloroethyl)-6-nitro-1H-indazole | ¹H (Aromatic) | 7.86-8.35 | CDCl₃ |

| 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole | ¹³C (C-NO₂) | ~148.2 | - |

| 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole | ¹³C (C-Br) | ~140.1 | - |

Note: This table is a compilation of representative data from various sources and may not correspond to a single, specific analysis.

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on materials in their solid form, which can be complementary to solution-state data, especially when single crystals for X-ray diffraction are unavailable. This technique is valuable for studying tautomerism and intermolecular interactions in the solid state. acs.org

Solution-State NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions.

Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable. nih.gov X-ray crystallography is a powerful method to determine the predominant tautomeric form in the solid state. For indazole itself, the 1-NH tautomeric structure has been demonstrated through the observation of ¹H-¹H and ¹³C-¹H couplings involving the hydrogen atom attached to nitrogen. researchgate.net

Conformational analysis of substituted indazoles reveals how different functional groups are oriented with respect to the indazole ring. For instance, in the crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the allyl and ethoxy groups are nearly perpendicular to the indazole ring. iucr.org In another example, the asymmetric unit of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-lH-indazole contains two independent molecules that differ mainly in the orientation of the allyl substituents. Similarly, the crystal structure of 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole also shows two independent molecules with different orientations of the allyl group. iucr.org

The crystal packing of indazole derivatives is often governed by a network of intermolecular interactions, including hydrogen bonds and π-stacking. In the crystal structure of 7-nitro-1H-indazole, an intramolecular hydrogen bond exists between an oxygen atom of the nitro group and the NH group of the indazole ring. nih.gov The crystal packing also features intermolecular hydrogen bonding and indazole-indazole interactions. nih.gov

In the crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules are connected by N—H⋯N hydrogen bonds, forming helical chains which are further linked by C—H⋯O hydrogen bonds to create a three-dimensional network. iucr.org The crystal packing of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-lH-indazole involves slipped π-stacking of the indazole units along with weak C—H···O and C—H···Cl hydrogen bonds. Similarly, in 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the packing is characterized by slipped π–π stacking of indazole units and weak C—H⋯O and C—H⋯Br hydrogen bonds. iucr.org In some cases, such as with certain nitroindazolyl-triazole derivatives, no π···π contacts are observed, and the packing is achieved through weak C−H···N and C−H···O hydrogen-bonding interactions. mdpi.com

Table 2: Crystallographic Data for Selected Indazole Analogs

| Compound | Crystal System | Space Group | Key Interactions |

| 7-Nitro-1H-indazole | - | - | Intramolecular H-bond (O···HN), Intermolecular H-bonding, Indazole-indazole interactions |

| N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁ | N—H⋯N, C—H⋯O hydrogen bonds |

| 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-lH-indazole | - | - | Slipped π-stacking, C—H···O, C—H···Cl hydrogen bonds |

| 3-Bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | - | - | Slipped π–π stacking, C—H⋯O, C—H⋯Br hydrogen bonds |

Note: This table summarizes key interaction types and may not include all crystallographic parameters.

Elucidation of Tautomeric Forms and Conformational Analysis

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For example, the molecular formula of 2-(1,3-dioxopropan-2-ylidene)-3,3-dimethylindoline-5-carboxylic acid was confirmed by HRMS (ESI), which showed an [M−H]⁻ ion at m/z 258.0771, very close to the calculated value of 258.0772 for C₁₄H₁₂NO₄. mdpi.com

Electron Ionization (EI) mass spectrometry is often used to study the fragmentation patterns of organic molecules. The fragmentation of the molecular ion can provide valuable clues about the compound's structure. While specific fragmentation data for 7-bromo-5-nitro-1H-indazole is not detailed in the provided results, general fragmentation patterns for indazole derivatives often involve the cleavage of substituent groups and fragmentation of the heterocyclic ring system. For instance, the mass spectrum of 7-bromo-6-chloro-1H-indazole shows a molecular ion peak at m/z 231.48. The analysis of fragmentation patterns in a large database of compounds has shown that certain fragments, such as m/z 43, m/z 91, and m/z 105, can be attributed to specific ring fragmentations. nih.gov The mass spectra of various substituted indazoles, such as 2-(4-methoxyphenyl)indazole, show a prominent molecular ion peak (M⁺) and a series of fragment ions corresponding to the loss of various substituents and parts of the indazole core. scispace.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is a powerful analytical technique used to identify the functional groups present within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. The resulting infrared spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of its functional groups. In the study of this compound and its analogs, IR spectroscopy is instrumental in confirming the presence of key structural motifs, including the N-H bond of the indazole ring, the aromatic C-H and C=C bonds, the nitro (NO₂) group, and the carbon-bromine (C-Br) bond.

Detailed analysis of the IR spectra of various 5-nitro-1H-indazole analogs provides a solid foundation for understanding the vibrational characteristics of this class of compounds. The positions of the absorption bands are influenced by the electronic effects of the substituents on the indazole ring system.

While direct experimental IR data for this compound is not extensively published, a comprehensive analysis of its structural analogs allows for an accurate prediction of its spectrum. The most prominent and diagnostic absorption bands are those arising from the nitro (NO₂) group. Research on various 5-nitro-1H-indazole derivatives consistently places the asymmetric and symmetric stretching vibrations of the NO₂ group in distinct regions of the spectrum. For instance, in the parent 5-nitro-1H-indazole, these bands are observed at approximately 1534 cm⁻¹ and 1341 cm⁻¹. Current time information in Chatham County, US. This is a hallmark of nitroaromatic compounds.

The introduction of different substituents at the N1 position of the indazole ring, as seen in various 1-aryl-5-nitro-1H-indazoles, causes slight shifts in these frequencies but they remain within a predictable range. For example, in 1-phenyl-5-nitro-1H-indazole, the nitro group absorptions are also found at 1534 cm⁻¹ and 1341 cm⁻¹. Current time information in Chatham County, US. Similarly, for 1-(4-bromophenyl)-5-nitro-1H-indazole and 1-(2,4-dichlorophenyl)-5-nitro-1H-indazole, the asymmetric NO₂ stretching vibration appears at 1511 cm⁻¹ and 1517 cm⁻¹ respectively, while the symmetric stretch is observed at 1348 cm⁻¹ and 1344 cm⁻¹. Current time information in Chatham County, US. These findings indicate that the electronic nature of the substituent on the phenyl ring has a modest influence on the vibrational frequencies of the nitro group.

The table below summarizes the key IR absorption bands for several analogs of this compound, focusing on the characteristic vibrations of the nitro group.

| Compound Name | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | Other Notable Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| 5-Nitro-1H-indazole | 1534 | 1341 | - | Current time information in Chatham County, US. |

| 3-Methyl-1-phenyl-5-nitro-1H-indazole | 1516 | 1336 | - | Current time information in Chatham County, US. |

| 1-(4-Bromophenyl)-5-nitro-1H-indazole | 1511 | 1348 | - | Current time information in Chatham County, US. |

| 1-(4-Cyanophenyl)-5-nitro-1H-indazole | 1512 | 1344 | 2227 (C≡N) | Current time information in Chatham County, US. |

| 1-(2,4-Dichlorophenyl)-5-nitro-1H-indazole | 1517 | 1344 | - | Current time information in Chatham County, US. |

| 1-(4-Flurophenyl sulfonyl)-5-nitro-1H-indazole | 1524 | - | 3095 (C-H), 1684 (C=C), 1340 (S=O), 835 (C-F) | researchgate.net |

| 1-(4-Chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazole | 1525 | - | 3091 (C-H), 1694 (C=C), 1345 (S=O), 833 (C-Cl) | researchgate.net |

Based on the data from these analogs and general principles of IR spectroscopy, the expected characteristic absorption bands for This compound can be predicted:

N-H Stretching: The N-H group of the indazole ring is expected to show a stretching vibration in the region of 3300-3500 cm⁻¹. This band is often broad due to hydrogen bonding, particularly in the solid state. For related heterocycles like indole, this peak appears around 3406 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic benzene ring typically appear in the range of 3000-3100 cm⁻¹. orgchemboulder.compressbooks.pub

Nitro Group (NO₂) Vibrations: As established from its analogs, the most intense and characteristic bands will be from the nitro group. The asymmetric stretching vibration is expected between 1510-1560 cm⁻¹, and the symmetric stretching vibration should appear in the 1330-1370 cm⁻¹ range. Current time information in Chatham County, US.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring and the carbon-nitrogen bonds of the pyrazole (B372694) ring will result in several bands in the 1400-1625 cm⁻¹ region. wpmucdn.com These bands are characteristic of the bicyclic aromatic system of the indazole core.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to give rise to an absorption band in the far-infrared region, typically between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com The presence of a band in this region would be a strong indicator of the bromine substituent on the aromatic ring.

Computational and Theoretical Chemistry Approaches for 7 Bromo 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic properties of molecules. For 7-bromo-5-nitro-1H-indazole, DFT calculations offer a detailed picture of its electronic structure and help in predicting its chemical reactivity.

DFT calculations are instrumental in determining the energies and relative stabilities of different isomers of nitroindazoles. Theoretical calculations, such as those at the B3LYP/6-311++G(d,p) level, have been used to compare the stability of N1 and N2 substituted isomers in related indazole systems. acs.org For instance, in the case of the reaction of NH-indazoles with formaldehyde (B43269), calculations indicated that the 1-substituted isomer is significantly more stable than the 2-substituted isomer. acs.org This difference in stability is often influenced by factors like intramolecular hydrogen bonding. For 7-nitro-1H-indazole, a strong hydrogen bond can form between the N-H group and the nitro group, which greatly influences its stability. acs.org The relative stability of tautomers and isomers is a key thermodynamic aspect that can be accurately predicted by these computational methods. acs.org

The stability of different substituted indazoles can be influenced by the position of the substituents. The pyrazole (B372694) ring of indazole is generally stable, but its aromaticity is somewhat reduced by the fused benzene (B151609) ring. thieme-connect.de Computational methods have been applied to calculate properties like ionization potential, electron affinity, and charge distribution, which are all related to the molecule's stability and reactivity. thieme-connect.de

Table 1: Theoretical Data on Isomer Stability

| Compound/Isomer | Computational Method | Energy Difference (kJ·mol⁻¹) | More Stable Isomer | Reference |

|---|

Note: This table is illustrative and based on findings for related indazole derivatives. Specific energy difference for this compound isomers would require dedicated calculations.

The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is a powerful approach for the accurate prediction of NMR chemical shifts. This has proven to be an excellent tool for confirming the assignment of NMR spectra and identifying isomers of indazoles, especially for those that are unstable or formed in small quantities. acs.orgresearchgate.net

In studies of nitro-indazole derivatives, GIAO/DFT calculations at the B3LYP/6-311++G(d,p) level have provided a solid foundation for experimental observations. acs.orgresearchgate.net By comparing the calculated NMR chemical shifts with experimental data from both solution and solid-state NMR, researchers can confidently identify the structures of different isomers. acs.org Discrepancies between calculated and experimental shifts can sometimes point to incorrect structural assignments, highlighting the method's diagnostic power. nih.gov

Table 2: Comparison of Experimental and Calculated NMR Chemical Shifts

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) | Isomer/Tautomer | Reference |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | This compound |

Energy Calculations and Relative Stability of Isomers

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic agents.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For substituted indazoles, docking studies have been used to explore their binding to various enzymes and receptors. grafiati.com For example, derivatives of 5-nitro-indazole have been docked into the active sites of proteins like MAPK1 and cyclooxygenase to assess their potential as inhibitors. grafiati.com The docking scores provide an estimate of the binding affinity, and the predicted binding poses can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. mdpi.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time. researchgate.net These simulations can assess the stability of the predicted binding pose from docking studies and provide insights into the conformational changes that may occur upon ligand binding. researchgate.netlongdom.org For instance, simulations have been used to validate the stability of indazole derivatives within the binding sites of target proteins, demonstrating robust and consistent binding. grafiati.comresearchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Activation Barriers

Quantum chemical calculations are vital for elucidating reaction mechanisms and determining the activation barriers of chemical reactions. mdpi.com These studies provide a molecular-level understanding of how reactions proceed, which is essential for optimizing reaction conditions and predicting product formation.

For reactions involving indazoles, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org The calculated activation barriers can explain the kinetics of a reaction and why certain products are favored over others. mdpi.com For example, in the study of cycloaddition reactions, quantum chemical methods have shown how the electronic structure of the reactants influences the reaction pathway and the stereochemistry of the products. mdpi.com

In the context of this compound, quantum chemical studies could be employed to investigate its reactivity in various chemical transformations. For example, understanding the mechanism of nucleophilic aromatic substitution or cross-coupling reactions involving this compound would be greatly aided by such theoretical investigations. Plausible mechanisms for reactions like nitration have been proposed based on control experiments and quantum chemical calculations. chim.it

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 7-nitro-1H-indazole |

| 5-nitro-1H-indazole |

| 3-bromo-6-nitro-1H-indazole |

| 5-bromo-6-nitro-1H-indazole |

| 3,7-dinitro-1H-indazole |

| 2,7-dinitroindazole |

| 5-bromo-1H-indazole |

| 6-nitroindazoles |

| 5-bromo-7-methyl-1H-indazole |

| 3-iodoindazoles |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide |

| 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide |

| 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide |

| 3-methyl-5-nitro-1H-indazole |

| 5-nitro-1H-indazole |

| 1-(3-(Trifluoromethyl)phenyl)-5-nitro-1H-indazole |

| 1-(4-Methoxyphenyl)-5-nitro-1H-indazole |

| 1-(4-Bromophenyl)-5-nitro-1H-indazole |

| 3-Methyl-1-phenyl-5-nitro-1H-indazole |

| 1-(2-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole |

| 1-(3-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole |

| 5-nitro-2-picolyl-indazolin-3-one |

| N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide |

| 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole |

| N-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine |

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes for 7-Bromo-5-nitro-1H-indazole and its Derivatives

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For this compound and its derivatives, future research is anticipated to focus on novel and sustainable synthetic routes that offer high yields, regioselectivity, and atom economy.

Current synthetic strategies for related indazole derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. For instance, the synthesis of various substituted indazoles can involve cyclization of aryl hydrazones, which may require harsh conditions or the use of metal catalysts. wiley.com Future research should aim to develop greener alternatives. This could involve the exploration of one-pot synthesis protocols, which have been successful for other 1-aryl-1H-indazoles, to reduce the number of intermediate purification steps and solvent usage. mdpi.com

Furthermore, the principles of sustainable chemistry could be applied through the use of ionic liquids as recyclable reaction media or phase transfer catalysts, which has been demonstrated for the alkylation of 5-cyano indazoles. wiley.com The development of catalytic systems that are more environmentally friendly, such as those based on earth-abundant metals or even metal-free conditions, represents another promising avenue. For example, methods for the synthesis of 1H-indazoles from pyrazoles and internal alkynes have been achieved via palladium-catalyzed oxidative benzannulation. mdpi.com Adapting such innovative approaches to the specific synthesis of this compound could lead to more sustainable and economically viable production methods.

A key challenge in the synthesis of substituted indazoles is achieving high regioselectivity. Future synthetic strategies should focus on methods that allow for precise control over the position of substituents on the indazole core. This could involve the use of directing groups or the exploration of novel cyclization reactions that favor the formation of the desired isomer.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Domino Reactions | Reduced reaction time, solvent usage, and purification steps. | Optimization of reaction conditions to ensure high yields and purity of the final product. |

| Ionic Liquid-Mediated Synthesis | Recyclable reaction media, potentially enhanced reaction rates and selectivity. | Screening of different ionic liquids and their compatibility with the required reaction steps. |

| Earth-Abundant Metal Catalysis | Reduced cost and toxicity compared to precious metal catalysts. | Development of novel catalysts based on iron, copper, or other abundant metals. |

| C-H Activation Strategies | Increased atom economy by avoiding the need for pre-functionalized starting materials. | Identification of suitable directing groups and catalysts for the regioselective functionalization of the indazole core. |

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com The specific substitution pattern of this compound suggests a high potential for interaction with various biological targets.

Nitroindazole derivatives are known to exhibit a range of biological effects. For example, 3-bromo-7-nitroindazole (B43493) is an inhibitor of nitric oxide synthase (NOS) isoforms. drugbank.com Given this precedent, it is plausible that this compound could also modulate the activity of NOS or other enzymes. Future research should involve comprehensive screening of this compound against a panel of kinases, proteases, and other enzymes implicated in disease pathways.

The presence of the nitro group is a key feature in the mechanism of action of drugs like metronidazole, which are used to treat infections by anaerobic protozoa. cambridge.org Research on 3-alkoxy-5-nitroindazole derivatives has shown promising trichomonacidal activity. cambridge.org This suggests that this compound and its derivatives could be investigated as potential antiparasitic agents, with studies focusing on their efficacy against pathogens like Trichomonas vaginalis, Leishmania, and Trypanosoma cruzi. cambridge.orgcsic.es

Furthermore, the exploration of novel biological targets could be guided by high-throughput screening (HTS) campaigns and chemoproteomics approaches. These techniques can help to identify the protein binding partners of this compound within a cellular context, thereby revealing its mechanism of action and potential therapeutic applications. The elucidation of structure-activity relationships (SAR) through the synthesis and biological evaluation of a library of derivatives will be crucial in optimizing the potency and selectivity of this compound for specific biological targets. mdpi.com

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Potential Therapeutic Area | Rationale based on Related Compounds |

| Nitric Oxide Synthases (NOS) | Inflammation, Neurological Disorders | 3-bromo-7-nitroindazole is a known NOS inhibitor. drugbank.com |

| Protein Kinases | Cancer, Inflammatory Diseases | Indazole derivatives are known kinase inhibitors. wiley.com |

| Protozoal Enzymes/Pathways | Parasitic Infections | 5-nitroimidazole and 5-nitroindazole (B105863) compounds exhibit antiprotozoal activity. cambridge.org |

| Fibroblast Growth Factor Receptors (FGFRs) | Cancer | 1H-indazole-based derivatives have shown inhibition of FGFR kinases. mdpi.com |

Integration into Advanced Materials Systems for Emerging Technologies

The unique electronic and structural properties of halogenated and nitrated aromatic compounds make them attractive candidates for applications in materials science. While the use of this compound in this field is largely unexplored, its characteristics suggest several promising avenues for future research.

The presence of both an electron-withdrawing nitro group and a polarizable bromine atom can influence the intermolecular interactions of the molecule, potentially leading to interesting solid-state packing and crystal engineering applications. The ability of indazoles to form hydrogen bonds and participate in π-stacking interactions could be exploited in the design of supramolecular assemblies with specific optical or electronic properties. iucr.org